Dguo-phip
Description
Scientific research in the field of organic chemistry often explores the synthesis, molecular structure, chemical reactions, and properties of compounds for various applications, including understanding fundamental biological processes and developing new materials or drugs.
Synthesis Analysis
Research on chemical synthesis focuses on creating compounds through chemical reactions. Techniques like cross-coupling reactions have been developed for the synthesis of heterocyclic food mutagens, offering new synthetic routes to complex molecules (Sajith et al., 2013).
Molecular Structure Analysis
The structural determination of molecules, including isomeric compounds, can be significantly enhanced by advanced methods such as quantum chemical calculations of NMR shifts, improving the accuracy of stereochemical assignments (Grimblat, Zanardi, & Sarotti, 2015).
Chemical Reactions and Properties
Understanding the reactivity and interaction of molecules with DNA is crucial, as exemplified by studies on the mutagenic and carcinogenic effects of compounds like PhIP through DNA adduct formation, shedding light on the molecular mechanisms of mutation induction (Fukuda et al., 2009).
Physical Properties Analysis
The physical properties of molecules, including their spectroscopic and optical characteristics, are essential for applications in materials science and biochemistry. Techniques like FTIR, NMR, and optical absorption studies provide insights into the molecular structure and potential applications of compounds (Suvitha & Murugakoothan, 2012).
Chemical Properties Analysis
Chemical properties, including reactivity, bond formation, and interaction energies, are fundamental to understanding and designing new molecules with desired functions. Density functional theory (DFT) has become a popular method for calculating these properties across a wide range of systems (Riley, Op't Holt, & Merz, 2007).
Scientific Research Applications
In-vitro NMR Studies of Prostate Tumor Cell Metabolism : This study by Cavallari et al. (2020) discusses the use of hyperpolarized pyruvate obtained using the PHIP-SAH method for metabolic studies on prostate cancer cells. The findings could be relevant to understanding the applications of Dguo-phip in cancer research and diagnostics (Cavallari et al., 2020).
ParaHydrogen Induced Polarization of 13C Carboxylate Resonance in Acetate and Pyruvate : Reineri et al. (2015) explore a method for achieving hyperpolarization in molecules like acetate and pyruvate, which could potentially relate to the techniques used in studying Dguo-phip (Reineri, Boi, & Aime, 2015).
Studies to Enhance Hyperpolarization Level in PHIP-SAH-Produced C13-Pyruvate : This research by Cavallari et al. (2018) focuses on improving the hyperpolarization of sodium [1-13C]pyruvate, which may provide insights into the methods used for Dguo-phip research (Cavallari, Carrera, Aime, & Reineri, 2018).
Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate : Brahms et al. (2022) present a new method for the preparation of vinyl esters, including hyperpolarization of pyruvate, which might be relevant to the synthesis and study of Dguo-phip (Brahms et al., 2022).
properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-ARFHVFGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931641 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dguo-phip | |
CAS RN |
142784-25-6 | |
Record name | N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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